1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of imidazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-(2,5-dimethoxybenzenesulfonyl)-2-phenyl-1H-imidazole can be compared with other imidazole derivatives such as:
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole: This compound has similar structural features but includes a bromine atom, which may alter its reactivity and biological activity.
1-(2,5-dimethoxyphenyl)-2-phenylimidazole:
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-8-9-15(23-2)16(12-14)24(20,21)19-11-10-18-17(19)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKHZSITLEASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.